molecular formula C14H15NO3S B13559549 (6-Methylpyridin-3-yl)methyl 4-methylbenzenesulfonate

(6-Methylpyridin-3-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B13559549
M. Wt: 277.34 g/mol
InChI Key: DIGBCEMYSHYXTC-UHFFFAOYSA-N
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Description

(6-Methylpyridin-3-yl)methyl 4-methylbenzenesulfonate is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a methylbenzenesulfonate group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylpyridin-3-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of 6-methylpyridin-3-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

6-Methylpyridin-3-ylmethanol+4-Methylbenzenesulfonyl chloride(6-Methylpyridin-3-yl)methyl 4-methylbenzenesulfonate+HCl\text{6-Methylpyridin-3-ylmethanol} + \text{4-Methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 6-Methylpyridin-3-ylmethanol+4-Methylbenzenesulfonyl chloride→(6-Methylpyridin-3-yl)methyl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(6-Methylpyridin-3-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of 6-methylpyridine-3-carboxylic acid.

    Reduction: Formation of (6-methylpiperidin-3-yl)methyl 4-methylbenzenesulfonate.

Scientific Research Applications

Chemistry

In organic synthesis, (6-Methylpyridin-3-yl)methyl 4-methylbenzenesulfonate is used as an intermediate for the preparation of various heterocyclic compounds. It serves as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its structural similarity to certain biological molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including antimicrobial and anticancer properties.

Industry

In the chemical industry, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (6-Methylpyridin-3-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (6-Methylpyridin-3-yl)methanamine: Similar structure but with an amine group instead of a sulfonate group.

    (6-Methylpyridin-3-yl)methylamine: Similar structure but lacks the sulfonate group.

Uniqueness

(6-Methylpyridin-3-yl)methyl 4-methylbenzenesulfonate is unique due to the presence of both a pyridine ring and a sulfonate group, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

(6-methylpyridin-3-yl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H15NO3S/c1-11-3-7-14(8-4-11)19(16,17)18-10-13-6-5-12(2)15-9-13/h3-9H,10H2,1-2H3

InChI Key

DIGBCEMYSHYXTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CN=C(C=C2)C

Origin of Product

United States

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